
1-(Difluoromethyl)naphthalene-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluorométhyl)naphtalène-3-carboxaldéhyde est un composé organique de formule moléculaire C12H8F2O. Il se caractérise par la présence d'un groupe difluorométhyle attaché à un cycle naphtalène, qui porte également un groupe fonctionnel carboxaldéhyde.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 1-(Difluorométhyl)naphtalène-3-carboxaldéhyde implique généralement l'introduction d'un groupe difluorométhyle sur un dérivé naphtalène. Une méthode courante consiste à faire réagir le naphtalène-3-carboxaldéhyde avec un agent difluorométhylant dans des conditions contrôlées. La réaction peut nécessiter l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements élevés et une pureté élevée.
Méthodes de Production Industrielle : Dans un contexte industriel, la production de 1-(Difluorométhyl)naphtalène-3-carboxaldéhyde peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour garantir la rentabilité et la possibilité de mise à l'échelle. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de Réactions : Le 1-(Difluorométhyl)naphtalène-3-carboxaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution : Le groupe difluorométhyle peut participer à des réactions de substitution, conduisant à la formation de différents dérivés.
Réactifs et Conditions Communs:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux Produits Formés:
Oxydation : Acide 1-(Difluorométhyl)naphtalène-3-carboxylique.
Réduction : 1-(Difluorométhyl)naphtalène-3-méthanol.
Substitution : Divers dérivés naphtalènes substitués.
Applications De Recherche Scientifique
Le 1-(Difluorométhyl)naphtalène-3-carboxaldéhyde présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Il peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme par lequel le 1-(Difluorométhyl)naphtalène-3-carboxaldéhyde exerce ses effets dépend de son interaction avec les cibles moléculaires. Le groupe difluorométhyle peut influencer la réactivité du composé et son affinité de liaison à diverses enzymes et récepteurs. Le groupe carboxaldéhyde peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, affectant leur fonction et leur activité.
Composés Similaires:
1-(Trifluorométhyl)naphtalène-3-carboxaldéhyde : Structure similaire mais avec un groupe trifluorométhyle.
1-(Chlorométhyl)naphtalène-3-carboxaldéhyde : Structure similaire mais avec un groupe chlorométhyle.
1-(Bromométhyl)naphtalène-3-carboxaldéhyde : Structure similaire mais avec un groupe bromométhyle.
Unicité : Le 1-(Difluorométhyl)naphtalène-3-carboxaldéhyde est unique en raison de la présence du groupe difluorométhyle, qui lui confère des propriétés chimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique par rapport à ses analogues. Cela en fait un composé précieux pour diverses applications en recherche et dans l'industrie.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde: Similar structure but with a trifluoromethyl group.
1-(Chloromethyl)naphthalene-3-carboxaldehyde: Similar structure but with a chloromethyl group.
1-(Bromomethyl)naphthalene-3-carboxaldehyde: Similar structure but with a bromomethyl group.
Uniqueness: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
Clé InChI |
GQCNKGCLIJQMEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


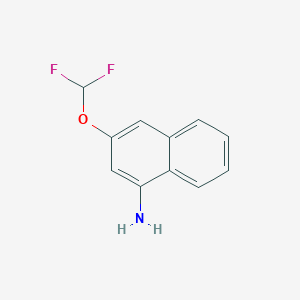

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
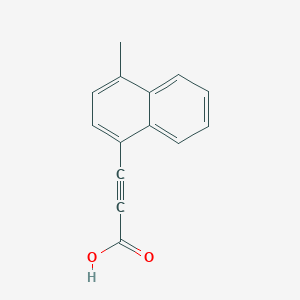
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
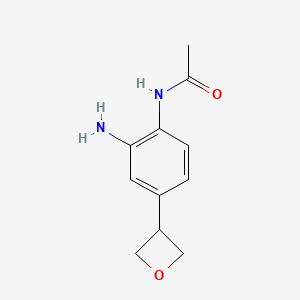
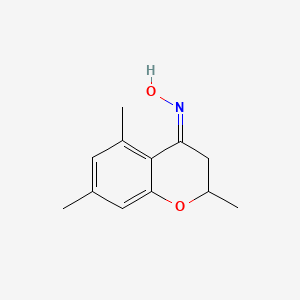


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
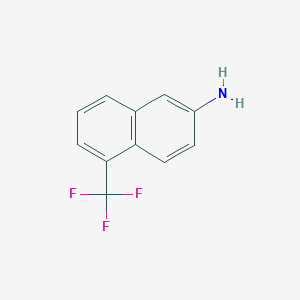

![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

